molecular formula C10H8O3 B11913739 8-Methylchroman-2,4-dione

8-Methylchroman-2,4-dione

Cat. No.: B11913739
M. Wt: 176.17 g/mol
InChI Key: LPDKRCSZUIZQFL-UHFFFAOYSA-N
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Description

8-Methylchroman-2,4-dione is a heterocyclic compound with the molecular formula C10H8O3. It is a derivative of chromanone, a significant structural entity in medicinal chemistry. This compound is known for its diverse biological activities and serves as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

The synthesis of 8-Methylchroman-2,4-dione involves several routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production often employs optimized synthetic routes to ensure high yield and purity. For instance, the reaction of 3-chloropentane-2,4-dione with suitable aromatic compounds under controlled conditions can yield this compound .

Chemical Reactions Analysis

8-Methylchroman-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-Methylchroman-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylchroman-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

8-Methylchroman-2,4-dione is compared with other similar compounds such as chromanone, chromone, and chromene. While all these compounds share a similar core structure, this compound is unique due to the presence of a methyl group at the 8th position, which significantly influences its biological activity and chemical reactivity .

Similar Compounds

  • Chromanone
  • Chromone
  • Chromene
  • Benzopyran

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

8-methylchromene-2,4-dione

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-4H,5H2,1H3

InChI Key

LPDKRCSZUIZQFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CC(=O)O2

Origin of Product

United States

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